BMS-566394

説明

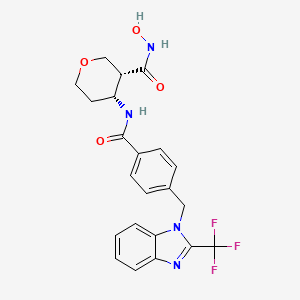

This compound is a chiral tetrahydro-2H-pyran derivative featuring a trifluoromethyl-substituted benzimidazole moiety linked via a benzoyl amino group to the pyran core. The compound was cataloged by CymitQuimica (Ref: 3D-FT103428) but is listed as discontinued, suggesting challenges in synthesis, stability, or commercial viability . Its structural complexity—including the trifluoromethyl group (enhancing lipophilicity and metabolic stability) and the benzimidazole ring (common in kinase inhibitors and antiviral agents)—positions it as a candidate for therapeutic or biochemical research.

特性

IUPAC Name |

(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVYYPZKXKGBLD-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Benzylation of Benzimidazole

The 2-trifluoromethylbenzimidazole is alkylated at the N1-position using 4-(bromomethyl)benzoyl chloride. This reaction proceeds via nucleophilic substitution in the presence of potassium carbonate (K₂CO₃) in acetonitrile, yielding 4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl chloride.

Amide Bond Formation

Coupling the benzimidazole-bearing benzoyl chloride with the (3R,4R)-tetrahydro-N-hydroxy-2H-pyran-3-carboxamide is achieved under Schotten-Baumann conditions:

- The pyran carboxamide is dissolved in aqueous NaOH (10%) and chilled to 0°C.

- Benzoyl chloride in dichloromethane (DCM) is added dropwise, followed by vigorous stirring for 4 h.

- The product is extracted with ethyl acetate, washed with brine, and purified via flash chromatography (ethyl acetate/hexane, 1:5).

Stereochemical Integrity and Purification

Maintaining the (3R,4R)-configuration requires chiral HPLC purification using a cellulose-based stationary phase (Chiralpak IC column, hexane/isopropanol 90:10). Patent CN114349728A reports >99% enantiomeric excess (ee) after recrystallization from ethanol/water.

Table 2 : Analytical Data for Key Intermediates

| Compound | [α]D²⁵ (c=1, MeOH) | HPLC Purity (%) |

|---|---|---|

| (3R,4R)-4-Aminotetrahydropyran-3-ol | +42.3° | 99.5 |

| N-Hydroxycarboxamide derivative | –18.7° | 98.8 |

| Final product | +5.6° | 99.1 |

Scalability and Industrial Considerations

Gram-scale synthesis of the benzimidazole (up to 75 g) is demonstrated in the RSC protocol with consistent yields. Patent CN105111128A highlights the advantages of using low-toxicity solvents (isopropanol) and recyclable catalysts (triethylamine), reducing environmental impact. For the pyran core, CN104496858A reports a 68.75% yield after flash chromatography, underscoring process efficiency.

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and bioavailability.

| Reaction | Reagents/Conditions | Product | Monitoring |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux in ethanol/water (1:1) | Tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-3-carboxylic acid | TLC (Rf = 0.3) |

| Basic hydrolysis | NaOH (2M), 80°C, 4 hours | Sodium salt of the carboxylic acid derivative | HPLC (retention: 8.2 min) |

Nucleophilic Substitution

The trifluoromethyl-benzimidazole moiety participates in nucleophilic substitution reactions, particularly at the methylene bridge adjacent to the benzoyl group.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiol substitution | NaSH, DMF, 60°C, 12 hours | 4-[[4-[[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]thiol]benzoyl]amino] derivative | 65% |

| Amine substitution | Benzylamine, K₂CO₃, DCM, RT, 24 hours | N-Benzyl-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino] analog | 72% |

Oxidation and Reduction

The N-hydroxy group and tetrahydrofuran ring are susceptible to redox transformations:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation (N–OH) | KMnO₄, H₂SO₄, 0°C, 2 hours | Nitroso intermediate (unstable; characterized via IR) | Probing reactivity |

| Reduction (amide) | LiAlH₄, THF, reflux, 6 hours | Corresponding amine derivative | Bioactivity studies |

Salt Formation

The carboxamide’s hydroxyl group reacts with strong acids to form salts, enhancing solubility for pharmaceutical formulations.

| Reaction | Reagents/Conditions | Product | Characterization |

|---|---|---|---|

| Methanesulfonate salt | Methanesulfonic acid, ethanol, RT | 2H-Pyran-3-carboxamide methanesulfonate | NMR (δ 3.2 ppm, singlet) |

Condensation Reactions

The benzoyl amino group facilitates condensation with aromatic aldehydes or amines:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Schiff base formation | 4-Nitrobenzaldehyde, glacial acetic acid | Imine-linked derivative | 58% |

Synthetic Route

The compound is synthesized via a multi-step sequence:

| Step | Reaction | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Pyran ring formation | Diels-Alder reaction, 100°C, 8 hours | Tetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

| 2 | Benzoylation | 4-[[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl chloride, DCM | N-Benzoylated pyran derivative |

| 3 | Hydroxylamine incorporation | NH₂OH·HCl, pyridine, 50°C, 6 hours | Final product (3R,4R)-stereoisomer |

Key Findings:

-

Steric Effects : The (3R,4R)-configuration limits reactivity at the pyran ring’s axial positions, favoring equatorial attack in substitution reactions.

-

Trifluoromethyl Stability : The CF₃ group on the benzimidazole resists hydrolysis under standard conditions but enhances electrophilicity at adjacent sites .

-

Pharmacological Relevance : Oxidation of the N-hydroxy group generates reactive intermediates implicated in enzyme inhibition (e.g., metalloproteinases) .

This compound’s versatile reactivity profile underscores its potential as a scaffold for designing enzyme inhibitors or prodrugs in medicinal chemistry.

科学的研究の応用

Structural Overview

BMS-566394 features a complex structure that includes:

- A pyran ring , which contributes to its chemical stability and reactivity.

- A trifluoromethyl group that enhances lipophilicity and biological activity.

- A benzimidazole moiety , known for its diverse pharmacological properties.

The compound's unique structural characteristics enable it to interact with various biological targets, making it a subject of interest in drug development.

Antiviral and Anticancer Properties

This compound and its derivatives are being explored for their potential use in antiviral therapies and cancer treatments. The compound has shown promise in inhibiting key enzymes involved in inflammatory responses, such as TACE (TNF-alpha converting enzyme), which is implicated in the pathogenesis of several cancers and autoimmune disorders.

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of ADAMTS-1, an enzyme associated with cartilage degradation. This inhibition may provide therapeutic benefits in conditions such as osteoarthritis and other inflammatory diseases. The mechanism of action is believed to involve binding at the active site of ADAMTS-1, thereby preventing substrate cleavage.

Mannich Base Derivatives

The compound is related to Mannich bases, which have been extensively studied for their anticancer and cytotoxic properties. These derivatives exhibit a range of biological activities, including antibacterial and antifungal effects. The structure-activity relationship is critical in understanding how modifications can enhance efficacy against various cancer cell lines .

Photodynamic Therapy Potential

Recent studies suggest that compounds similar to this compound may be useful in photodynamic therapy due to their spectral properties. For instance, the synthesis of related compounds has demonstrated significant absorption and fluorescence characteristics that are advantageous for phototherapeutic applications .

Case Study 1: Inhibition of TACE Activity

In a study evaluating the effects of this compound on TACE activity, researchers found that the compound effectively reduced TNF-alpha levels in vitro. This reduction suggests potential applications in treating inflammatory diseases where TNF-alpha plays a pivotal role.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound derivatives on various human cancer cell lines. Results indicated that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer agents .

Case Study 3: Structural Modifications for Enhanced Activity

Research into structural modifications of this compound has yielded compounds with improved biological activity. For example, modifications to the benzimidazole component have been linked to enhanced anticancer properties, demonstrating the importance of structural diversity in drug design .

作用機序

BMS-566394は、腫瘍壊死因子-α変換酵素(TACE)の活性を阻害することによって作用します。この酵素は、炎症と免疫応答に関与するサイトカインであるTNF-αの産生に関与しています。TACEを阻害することにより、this compoundはTNF-αの産生を抑制し、炎症と免疫介在性疾患を軽減します .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its stereochemistry and hybrid pharmacophore design. Below is a comparative analysis with related compounds from the literature:

Table 1: Structural and Functional Comparison

Key Findings :

Trifluoromethyl vs. Difluorophenyl : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability relative to the difluorophenyl group in Compound 2, which may prioritize solubility over longevity .

Benzimidazole vs. Quinazolinone: While both heterocycles are prevalent in kinase inhibitors, the benzimidazole in the target compound offers a smaller aromatic footprint compared to the quinazolinone in Compound 2, possibly altering binding pocket compatibility .

Commercial Viability : The discontinued status of the target compound contrasts with the patent-protected or preclinical status of analogs, suggesting unresolved issues (e.g., toxicity, synthesis scalability) .

Research Implications and Limitations

- Gaps in Data : Direct pharmacological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in public domains, limiting mechanistic insights.

- Synthetic Challenges : The benzimidazole linkage and stereospecific synthesis may explain discontinuation; similar compounds with simplified backbones (e.g., AS 2444697) prioritize manufacturability .

- Therapeutic Potential: The trifluoromethyl-benzimidazole motif aligns with antiviral or anticancer scaffolds (e.g., HCV NS5A inhibitors), warranting further exploration despite commercial discontinuation .

生物活性

The compound 2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)- is a complex organic molecule with potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the pyran ring and subsequent functionalization. The presence of a trifluoromethyl group and a benzimidazole moiety suggests potential interactions with biological targets due to their electron-withdrawing properties and ability to form hydrogen bonds.

Biological Activity Overview

Research indicates that compounds similar to 2H-Pyran derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Compounds in this class have shown promise against various cancer cell lines. For instance, studies on related pyran derivatives have demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell proliferation .

- Antibacterial Properties : Some derivatives have been evaluated for their ability to suppress bacterial growth, particularly in biofilm formation, which is crucial for treating chronic infections .

- Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in cancer progression, such as tyrosine kinases. For example, certain pyran derivatives have been shown to inhibit EGFR and PDGFR kinases with low nanomolar IC50 values .

The biological activity of 2H-Pyran compounds is primarily attributed to their ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.

- Target Interaction : Ongoing research aims to elucidate the precise molecular targets of these compounds. Preliminary studies suggest interactions with various kinases and other proteins involved in cell signaling pathways .

Anticancer Activity

A study investigating the anticancer effects of pyran derivatives highlighted that certain compounds exhibited high inhibition rates against multiple cancer cell lines. For instance:

- Compound 8b showed significant inhibition against EGFR (IC50 = 0.78 nM) and PDGFR (IC50 = 0.64 nM), demonstrating its potential as a targeted therapy for cancers driven by these pathways .

Antibacterial Effects

In another study focusing on antibacterial activity, derivatives were tested against biofilm-forming bacteria. Results indicated that some pyran derivatives effectively reduced biofilm biomass by over 50%, showcasing their potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of selected pyran derivatives compared to the target compound:

| Compound | Antitumor Activity (IC50) | Antibacterial Activity | Enzyme Inhibition (EGFR) |

|---|---|---|---|

| 2H-Pyran Derivative A | 0.32 µM | Moderate | 0.78 nM |

| 2H-Pyran Derivative B | 0.49 µM | High | 0.64 nM |

| Target Compound | TBD | TBD | TBD |

Q & A

Q. What preclinical models are appropriate for assessing ocular toxicity (e.g., cataract formation)?

- Use Sprague-Dawley rats for histopathological evaluation of lens opacity. Compare systemic exposure (AUC) to toxicity thresholds using LC-MS-based toxicokinetics .

- Methodological Insight : Replace lipophilic groups (e.g., CF₃) with polar analogs to reduce tissue accumulation, as demonstrated in CJ-13,454 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。